

FT-IR spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran-4-ol

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An In-depth Technical Guide to the FT-IR Spectrum of **4-(4-Bromophenyl)tetrahydropyran-4-ol**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-(4-Bromophenyl)tetrahydropyran-4-ol** (CAS 165119-46-0)[1]. As a molecule incorporating a tertiary alcohol, a tetrahydropyran ring, and a para-substituted aromatic moiety, its infrared spectrum presents a rich landscape of vibrational modes. This document serves as an expert-level resource for interpreting this spectrum, detailing the theoretical basis for peak assignments, providing a validated experimental protocol for data acquisition, and offering insights into how FT-IR spectroscopy can be leveraged for structural confirmation and quality control in a drug development context.

Introduction: The Structural and Spectroscopic Significance

4-(4-Bromophenyl)tetrahydropyran-4-ol is a heterocyclic compound whose structural complexity makes it an excellent subject for spectroscopic elucidation. The molecule's architecture is built upon three key functional regions, each contributing distinct and identifiable signatures to its infrared spectrum.

- The Tertiary Alcohol (-OH): The hydroxyl group is central to the molecule's potential reactivity and intermolecular interactions. Its vibrational characteristics are highly sensitive to hydrogen bonding.
- The Tetrahydropyran Ring: This saturated ether linkage (C-O-C) and its associated aliphatic methylene (CH₂) groups form the core heterocyclic structure, contributing key stretching and bending modes.
- The 4-Bromophenyl Group: This para-disubstituted aromatic ring provides multiple diagnostic peaks, including aromatic C-H and C=C stretching, as well as highly characteristic out-of-plane bending vibrations that confirm the 1,4-substitution pattern.

Understanding the FT-IR spectrum is paramount for confirming the molecular identity, assessing purity, and detecting potential side-products or degradation. This guide deconstructs the spectrum, correlating specific vibrational modes with their structural origins.

Caption: Molecular structure with key functional groups highlighted.

Theoretical FT-IR Spectral Analysis

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. The frequency of absorption is specific to the bond type, the masses of the connected atoms, and the overall molecular environment. For **4-(4-Bromophenyl)tetrahydropyran-4-ol**, we can predict the key absorption bands by dissecting its structure.

The Hydroxyl (O-H) and Tertiary C-O Vibrations

- O-H Stretch: Due to intermolecular hydrogen bonding in the solid or liquid state, the hydroxyl group gives rise to one of the most recognizable bands in the spectrum. Expect a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.^{[2][3][4]} The breadth of this peak is a direct result of the varying strengths of hydrogen bonds within the sample matrix, creating a continuum of vibrational frequencies.^{[3][5]}
- C-O Stretch: The stretching vibration of the C-O single bond in alcohols is a powerful diagnostic tool. For tertiary alcohols, this band is typically found between 1210-1100 cm⁻¹.^{[2][6]} Its position is shifted to a higher wavenumber compared to primary (1075-1000 cm⁻¹) and

secondary ($1150\text{--}1075\text{ cm}^{-1}$) alcohols, providing a clear method for structural confirmation.

[3][6]

The Tetrahydropyran Ring Vibrations

- **Aliphatic C-H Stretches:** The four methylene (CH_2) groups in the saturated ring will produce strong stretching vibrations. These are reliably found in the region just below 3000 cm^{-1} , typically between $3000\text{--}2850\text{ cm}^{-1}$. [5][7]
- **C-O-C Ether Stretch:** The tetrahydropyran ring contains an ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong, distinct band in the fingerprint region, generally between $1300\text{--}1000\text{ cm}^{-1}$. [7][8] This band may overlap with the C-O stretch of the tertiary alcohol, but it is often distinguishable. The NIST gas-phase spectrum for the parent tetrahydropyran shows a very strong band around 1100 cm^{-1} , which is consistent with this assignment. [9]
- **CH_2 Bending Vibrations:** The scissoring (bending) vibration of the CH_2 groups will appear as a medium-intensity band around $1470\text{--}1450\text{ cm}^{-1}$. [8]

The 4-Bromophenyl Group Vibrations

- **Aromatic C-H Stretches:** The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts. Look for weak to medium sharp bands in the region just above 3000 cm^{-1} , typically $3100\text{--}3000\text{ cm}^{-1}$. [10][11]
- **Aromatic C=C Stretches:** The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a characteristic set of two to four bands of variable intensity in the $1600\text{--}1475\text{ cm}^{-1}$ region. [7][12]
- **Para-Substitution Pattern Bands:** This is a critical diagnostic region. The substitution pattern on a benzene ring produces highly reliable absorptions in the fingerprint region.
 - **C-H Out-of-Plane (oop) Bending:** For para-disubstituted benzenes, a strong, sharp absorption band is expected in the $860\text{--}790\text{ cm}^{-1}$ range. [13][14][15] This band arises from the synchronous out-of-plane bending of the two adjacent C-H bonds on the ring.

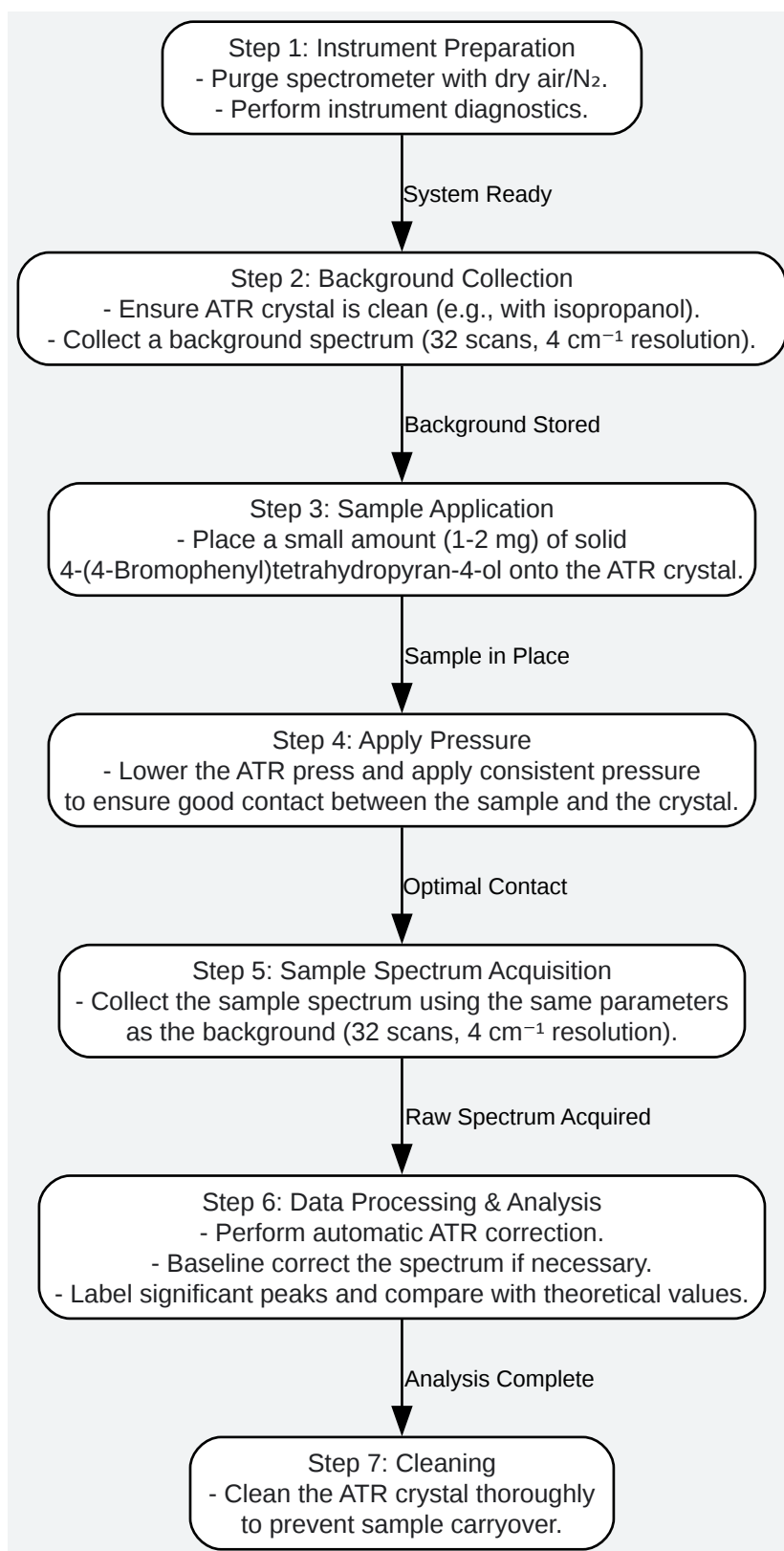
- Overtone/Combination Bands: A pattern of weak overtone and combination bands typically appears between 2000-1667 cm^{-1} .^{[15][16]} The specific shape of this pattern is highly characteristic of the substitution pattern and can be used as a secondary confirmation.
- C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at low wavenumbers, typically in the 850-550 cm^{-1} region.^[8] This peak is often of medium to strong intensity but can be obscured by other absorptions in the crowded fingerprint region.

Summary of Expected Absorptions

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Expected Intensity & Profile	Reference(s)
Tertiary Alcohol	O-H Stretch (H-bonded)	3500 - 3200	Strong, Broad	^{[2][3][4]}
C-O Stretch	1210 - 1100	Strong to Medium	^{[2][6]}	
Tetrahydropyran Ring	Aliphatic C-H Stretch	3000 - 2850	Strong	^{[5][7]}
CH ₂ Bend (Scissoring)	1470 - 1450	Medium	^[8]	
C-O-C Asymmetric Stretch	1300 - 1000	Strong	^{[7][8]}	
4-Bromophenyl Group	Aromatic C-H Stretch	3100 - 3000	Medium to Weak, Sharp	^{[10][11]}
Aromatic C=C Ring Stretch	1600 - 1475	Medium to Weak, Sharp	^{[7][12]}	
C-H Out-of-Plane Bend (Para)	860 - 790	Strong, Sharp	^{[13][14][15]}	
C-Br Stretch	850 - 550	Medium to Strong	^[8]	

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized protocol is essential. The following methodology utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples with minimal preparation.



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Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Methodology Details

- Instrument Setup:
 - Spectrometer: A research-grade FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
 - Accessory: A single-bounce diamond ATR accessory.
 - Resolution: 4 cm^{-1} .
 - Scans: 32 scans co-added for both background and sample spectra to ensure a high signal-to-noise ratio.
 - Range: 4000 - 400 cm^{-1} .
- Procedure:
 1. Background Scan: Before introducing the sample, clean the ATR crystal surface meticulously with a solvent-grade isopropanol-wetted wipe and allow it to dry completely. Record a background spectrum. This is a critical self-validating step that accounts for the absorbance of the crystal, atmospheric water, and carbon dioxide.
 2. Sample Loading: Place a small quantity of the solid **4-(4-Bromophenyl)tetrahydropyran-4-ol** powder directly onto the center of the diamond crystal.
 3. Pressure Application: Engage the pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is crucial for achieving a high-quality spectrum.
 4. Sample Scan: Collect the sample spectrum using the pre-defined parameters. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
 5. Data Processing: Apply a standard ATR correction algorithm available in most spectroscopy software. This correction accounts for the wavelength-dependent depth of penetration of the IR evanescent wave. Perform a baseline correction if needed to ensure all peaks originate from zero absorbance.

Interpreting the Spectrum: A Guided Analysis

When analyzing the acquired spectrum, the process involves correlating the observed peaks with the predicted vibrational modes outlined in Section 2.

- High-Frequency Region ($4000\text{--}2500\text{ cm}^{-1}$):
 - Immediately locate the strong, broad band between $3500\text{--}3200\text{ cm}^{-1}$. Its presence is definitive proof of the hydroxyl group.
 - Check for smaller, sharp peaks just above 3000 cm^{-1} ($\sim 3050\text{ cm}^{-1}$) and strong, sharp peaks just below 3000 cm^{-1} ($\sim 2950\text{--}2850\text{ cm}^{-1}$). These confirm the presence of both aromatic and aliphatic C-H bonds, respectively.
- Mid-Frequency Region ($2500\text{--}1500\text{ cm}^{-1}$):
 - This region is often quiet, but the weak overtone bands for the para-substituted ring may be visible between $2000\text{--}1667\text{ cm}^{-1}$.
 - Look for the C=C aromatic ring stretching bands between $1600\text{--}1475\text{ cm}^{-1}$. The presence of a peak near 1600 cm^{-1} is a strong indicator of the phenyl group.
- Fingerprint Region ($1500\text{--}400\text{ cm}^{-1}$):
 - This region is complex but contains the most diagnostic information.
 - Identify the CH_2 bending vibration around 1465 cm^{-1} .
 - Carefully analyze the $1300\text{--}1000\text{ cm}^{-1}$ range. You should find at least one very strong peak, which is a composite of the tertiary C-O alcohol stretch and the C-O-C ether stretch.
 - Crucially, locate the strong, sharp peak between $860\text{--}790\text{ cm}^{-1}$. This is the key signature of the para-substitution pattern.[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Attempt to identify the C-Br stretch in the lower end of the fingerprint region (below 700 cm^{-1}), keeping in mind it may overlap with other bands.

By systematically working through the spectrum and matching these key features, a confident structural confirmation of **4-(4-Bromophenyl)tetrahydropyran-4-ol** can be achieved.

References

- Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Fiveable.
- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy.
- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
- Química Organica.org. (n.d.). IR Spectrum: Aromatics.
- Crimmins, M. T., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (–)-Lasonolide A. National Institutes of Health.
- Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
- National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST WebBook.
- University of Calgary. (n.d.). IR: alcohols.
- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- University of Calgary. (n.d.). IR Chart.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem.
- University of Wroclaw. (n.d.). Table of Characteristic IR Absorptions.
- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
- Wikipedia. (n.d.). Tetrahydropyran.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
- National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-one. PubChem.
- Wiley Online Library. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
- ResearchGate. (n.d.). FT-IR spectrum of 4,4....

- Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol.
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

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Sources

- 1. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Tetrahydropyran [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. fiveable.me [fiveable.me]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectra-analysis.com [spectra-analysis.com]
- 16. IR Spectrum: Aromatics [quimicaorganica.org]
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